1-(2-Fluorophenyl)-4-(4-methanesulfonylphenyl)piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-(4-methanesulfonylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methanesulfonylphenyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-(4-methanesulfonylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 4-methanesulfonylbenzyl chloride.
Formation of Intermediate: The 2-fluoroaniline is reacted with a suitable reagent to form an intermediate compound, such as 2-fluorophenylpiperazine.
Final Coupling Reaction: The intermediate is then coupled with 4-methanesulfonylbenzyl chloride under specific reaction conditions to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-(4-methanesulfonylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(4-methanesulfonylphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antipsychotic effects.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-(4-methanesulfonylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific pharmacological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Lacks the methanesulfonylphenyl group.
4-(4-Methanesulfonylphenyl)piperazine: Lacks the fluorophenyl group.
Uniqueness
1-(2-Fluorophenyl)-4-(4-methanesulfonylphenyl)piperazine is unique due to the presence of both the fluorophenyl and methanesulfonylphenyl groups, which may contribute to its distinct pharmacological properties and chemical reactivity.
Properties
Molecular Formula |
C17H19FN2O2S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylsulfonylphenyl)piperazine |
InChI |
InChI=1S/C17H19FN2O2S/c1-23(21,22)15-8-6-14(7-9-15)19-10-12-20(13-11-19)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 |
InChI Key |
HRGUMTPIVXLUAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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